Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoate
Overview
Description
Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoate is a synthetic organic compound that belongs to the class of esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoate typically involves the esterification of 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques like distillation and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The methylideneamino group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoate exerts its effects depends on its interaction with specific molecular targets. For example, its antioxidant properties may involve the scavenging of free radicals, while its antimicrobial activity could result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]butanoate
- Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]pentanoate
Uniqueness
Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or physical properties, making it valuable for specific research or industrial purposes.
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-17(21)15(10-12-6-8-14(19)9-7-12)18-11-13-4-2-3-5-16(13)20/h2-9,11,15,19-20H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMCLUDBUDGELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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